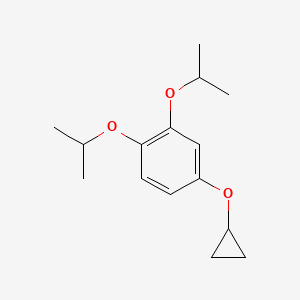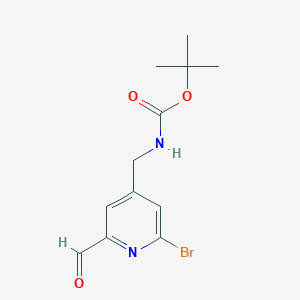
Tert-butyl (2-bromo-6-formylpyridin-4-YL)methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (2-bromo-6-formylpyridin-4-YL)methylcarbamate is an organic compound with the molecular formula C12H15BrN2O3. This compound is characterized by the presence of a tert-butyl group, a bromo substituent, and a formyl group attached to a pyridine ring. It is used in various chemical and biological research applications due to its unique structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (2-bromo-6-formylpyridin-4-YL)methylcarbamate typically involves the following steps:
Formylation: The addition of a formyl group to the pyridine ring.
Carbamate Formation: The reaction of the intermediate with tert-butyl isocyanate to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (2-bromo-6-formylpyridin-4-YL)methylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Oxidation and Reduction: The formyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution: Various substituted pyridine derivatives.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Coupling: Biaryl compounds.
Aplicaciones Científicas De Investigación
Tert-butyl (2-bromo-6-formylpyridin-4-YL)methylcarbamate is utilized in several scientific research fields:
Chemistry: As a building block in organic synthesis and in the development of new materials.
Biology: In the study of enzyme inhibitors and receptor binding studies.
Industry: Used in the synthesis of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of Tert-butyl (2-bromo-6-formylpyridin-4-YL)methylcarbamate involves its interaction with specific molecular targets. The bromo and formyl groups allow it to form covalent bonds with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. This compound can also participate in hydrogen bonding and van der Waals interactions, contributing to its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate
- Tert-butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
- Tert-butyl (4,5-dimethoxypyridin-3-yl)methylcarbamate
Uniqueness
Tert-butyl (2-bromo-6-formylpyridin-4-YL)methylcarbamate is unique due to the presence of both a bromo and a formyl group on the pyridine ring, which imparts distinct reactivity and binding properties. This makes it particularly useful in applications requiring selective inhibition or modification of biological targets .
Propiedades
Fórmula molecular |
C12H15BrN2O3 |
|---|---|
Peso molecular |
315.16 g/mol |
Nombre IUPAC |
tert-butyl N-[(2-bromo-6-formylpyridin-4-yl)methyl]carbamate |
InChI |
InChI=1S/C12H15BrN2O3/c1-12(2,3)18-11(17)14-6-8-4-9(7-16)15-10(13)5-8/h4-5,7H,6H2,1-3H3,(H,14,17) |
Clave InChI |
GZKJYWHMQLXFFI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=CC(=NC(=C1)Br)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


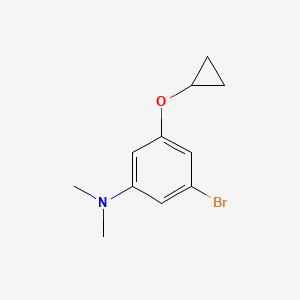
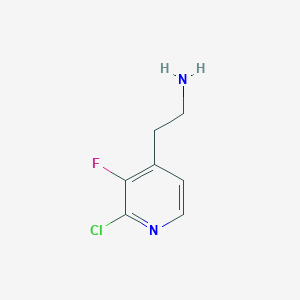
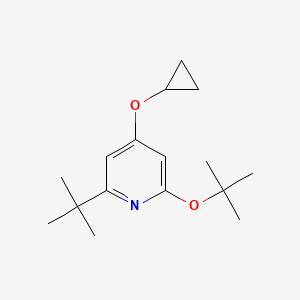

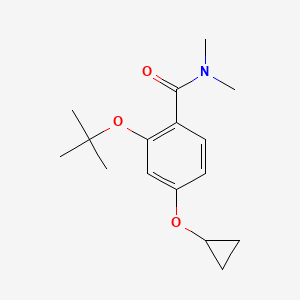
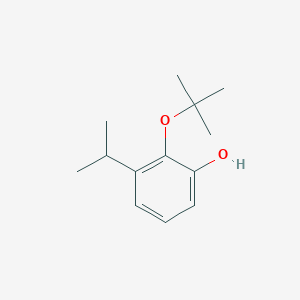

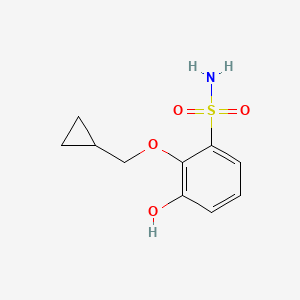
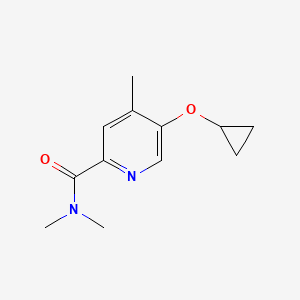
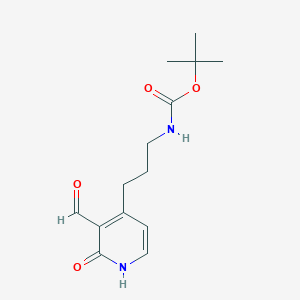
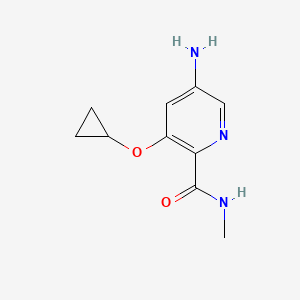
![[4-Chloro-2-(trifluoromethyl)pyridin-3-YL]methylamine](/img/structure/B14835620.png)

